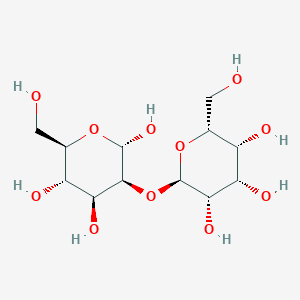

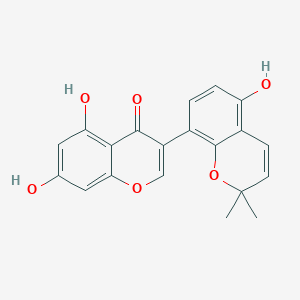

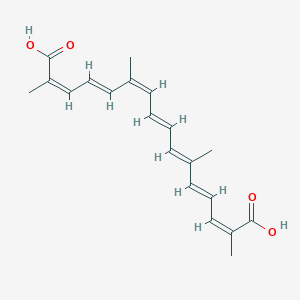

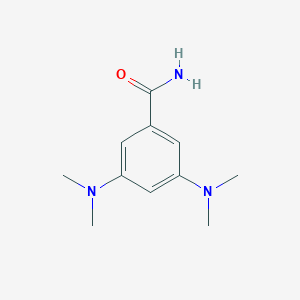

![molecular formula C9H8N2OS2 B037589 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 120079-81-4](/img/structure/B37589.png)

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial and antitubercular activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using various methods. One of the earliest methods is based on the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .Scientific Research Applications

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one belongs, have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Non-Cytotoxic Compounds

The active compounds in the thieno[2,3-d]pyrimidin-4(3H)-ones class were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This suggests potential applications in treatments where minimizing cytotoxic effects is crucial.

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine derivatives . These derivatives have diverse biological activities and can be used in various fields of medicinal chemistry .

Synthesis of Thieno[3,4-b]pyridine Derivatives

This compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . Thieno[3,4-b]pyridines are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Acylation and Bromination Reactions

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can undergo acylation and bromination reactions . These reactions can lead to the formation of S-substituted and N-substituted derivatives , expanding the range of potential applications for this compound.

Development of New Antimicrobial Agents

Given its antimycobacterial activity, 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one could be used in the development of new antimicrobial agents . The need for new antimicrobial agents is pressing due to the increasing prevalence of antibiotic-resistant bacteria.

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .

Pharmacokinetics

The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell wall and reach its target

Result of Action

The result of the action of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to the disruption of its energy metabolism . This leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .

Action Environment

The action of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis This could potentially affect the efficacy of the compound

properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5H,1,4H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHWSNDYCOUBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CS2)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429323 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

120079-81-4 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.